molecular formula C23H28O7 B192346 五味子醇B CAS No. 58546-54-6

五味子醇B

货号: B192346
CAS 编号: 58546-54-6
分子量: 416.5 g/mol
InChI 键: ZWRRJEICIPUPHZ-SFDCACGMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

贝西古辛在科学研究中具有广泛的应用:

生化分析

Biochemical Properties

Schisandrol B interacts with various enzymes, proteins, and other biomolecules. It has been reported to induce inhibition of human lung cancer, cholangiocarcinoma, gallbladder cancer, and gastric cancer cells through which are mediated by inhibition of cyclin D1, as well as CDK4, and CDK6 promoting activation of p21 and p53 .

Cellular Effects

Schisandrol B exhibits significant effects on various types of cells and cellular processes. It significantly protects against hepatocyte injury . It also suppresses the TGF-β1/Smads signaling pathway in hepatic stellate cells (HSCs) and inflammation .

Molecular Mechanism

Schisandrol B exerts its effects at the molecular level through various mechanisms. The antitumor activities of Schisandrol B were mainly through apoptosis and cell cycle arrest at the diver’s stage . It also inhibits IKKα/β activation and IκBα phosphorylation in TGFβ1-treated VSMCs .

Temporal Effects in Laboratory Settings

In laboratory settings, Schisandrol B has shown to protect against LCA-induced intrahepatic cholestasis . Furthermore, therapeutic treatment with Schisandrol B decreased mortality in cholestatic mice .

Dosage Effects in Animal Models

The effects of Schisandrol B vary with different dosages in animal models. For instance, it has been found that Schisandrol B protects against hepatocyte injury in mice .

Metabolic Pathways

Schisandrol B is involved in various metabolic pathways. It accelerates the metabolism of bile acids, promotes bile acid efflux into the intestine, and induces hepatic expression of the PXR-target genes Cyp3a11, Ugt1a1, and Oatp2, which are involved in bile acid homeostasis .

Transport and Distribution

Schisandrol B is transported and distributed within cells and tissues. It has been found to accumulate particularly in the liver and kidneys .

化学反应分析

贝西古辛会发生各种化学反应,包括:

    氧化: 该反应涉及氧的添加或氢的去除。常见的试剂包括氧化剂,例如高锰酸钾。

    还原: 该反应涉及氢的添加或氧的去除。常见的试剂包括还原剂,例如氢化铝锂。

    取代: 该反应涉及用另一个原子或原子基团取代一个原子或原子基团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .

作用机制

贝西古辛通过各种分子靶点和途径发挥作用:

相似化合物的比较

贝西古辛与从五味子中分离的其他木脂素相似,例如五味子醇B和五味子素N。 贝西古辛因其特定的药理作用和分子靶点而具有独特性。 例如,虽然this compound也具有抗炎特性,但贝西古辛具有更广泛的作用,包括神经保护和肝保护 .

类似的化合物包括:

  • This compound
  • 五味子素N
  • 五味子素

这些化合物在结构上具有相似性,但在它们的特定生物活性及其治疗潜力方面有所不同 .

属性

CAS 编号

58546-54-6

分子式

C23H28O7

分子量

416.5 g/mol

IUPAC 名称

(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol

InChI

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m1/s1

InChI 键

ZWRRJEICIPUPHZ-SFDCACGMSA-N

SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3

手性 SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3

规范 SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3

同义词

5,6,7,8-tetrahydro-1,2,3,12-tetramethoxy-6,7-dimethyl-10,11-methylenedioxy-6-dibenzo(a,c)cyclooctenol
gomisin A
schisandrol B
schizandrol B
TJN 101
TJN-101

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Schisandrol B
Reactant of Route 2
Reactant of Route 2
Schisandrol B
Reactant of Route 3
Reactant of Route 3
Schisandrol B
Reactant of Route 4
Reactant of Route 4
Schisandrol B
Reactant of Route 5
Reactant of Route 5
Schisandrol B
Reactant of Route 6
Reactant of Route 6
Schisandrol B
Customer
Q & A

Q1: How does Schisandrol B exert its hepatoprotective effects against acetaminophen-induced liver injury?

A1: [] Schisandrol B demonstrates a protective effect against acetaminophen-induced liver injury through a multifaceted mechanism. It inhibits the activity of cytochrome P450 enzymes, CYP2E1 and CYP3A11, responsible for the metabolic activation of acetaminophen into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). This inhibition reduces NAPQI formation, mitigating oxidative stress and subsequent liver damage. Additionally, Schisandrol B promotes liver regeneration by modulating the expression of proteins involved in cell cycle regulation (p53, p21, cyclin D1) and apoptosis (BCL-2). []

Q2: What is the role of Schisandrol B in modulating Transforming Growth Factor Beta 1 (TGFβ1) signaling?

A2: [] Schisandrol B, along with Schisandrin B, inhibits TGFβ1-mediated activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in vascular smooth muscle cells. This inhibition occurs independently of the canonical Smad-dependent pathway, suggesting an alternative mechanism of action. By suppressing TGFβ1-induced NF-κB activation, Schisandrol B potentially mitigates vascular fibrosis.

Q3: How does Schisandrol B protect against cholestatic liver injury?

A3: Schisandrol B exhibits protection against cholestatic liver injury via multiple mechanisms. [] In lithocholic acid (LCA)-induced liver injury, it modulates mitochondrial dynamics by influencing the expression of proteins like dynamin-related protein 1 (DRP1), optic atrophy 1 (OPA1), and mitofusins (MFN1, MFN2), ultimately favoring mitochondrial fission. [] Additionally, Schisandrol B demonstrates interaction with pregnane X receptors (PXR), nuclear receptors involved in regulating bile acid homeostasis.

Q4: What is the molecular formula and weight of Schisandrol B?

A4: The molecular formula of Schisandrol B is C21H22O6, and its molecular weight is 370.4 g/mol.

Q5: What spectroscopic techniques are useful for characterizing Schisandrol B?

A5: Various spectroscopic techniques can be employed to characterize Schisandrol B. These include nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure, infrared (IR) spectroscopy for identifying functional groups, and mass spectrometry (MS) for determining molecular weight and fragmentation patterns. []

Q6: How does Schisandrol B influence the pharmacokinetics of other drugs?

A6: [] Schisandrol B exhibits inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. This inhibition can potentially alter the metabolism and clearance of co-administered drugs that are substrates of these enzymes, leading to pharmacokinetic interactions. Notably, Schisandrol B demonstrates potent inhibition of CYP2C19. [] Furthermore, Schisandrol B can inhibit P-glycoprotein (P-gp), an efflux transporter, impacting the absorption and distribution of its substrate drugs.

Q7: Are there gender differences in the pharmacokinetics of Schisandrol B?

A7: [] Pharmacokinetic studies in rats revealed significant gender differences in the pharmacokinetics of Schisandrol B and other lignans present in Schisandra chinensis extract. Male rats exhibited faster absorption, while female rats showed higher peak plasma concentrations (Cmax) and area under the curve (AUC) values, suggesting potential gender-specific variations in drug disposition.

Q8: What in vitro and in vivo models are employed to investigate the pharmacological effects of Schisandrol B?

A8: [] The hepatoprotective effects of Schisandrol B have been extensively studied in both in vitro and in vivo models. Cell-based assays using hepatocytes are employed to assess its ability to mitigate drug-induced cytotoxicity and oxidative stress. Animal models, primarily rodents, are used to evaluate its efficacy against various liver injury models, including acetaminophen-induced hepatotoxicity and cholestasis. []

Q9: What analytical techniques are commonly used to quantify Schisandrol B in biological samples?

A9: [] High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array detection (DAD), or mass spectrometry (MS), is frequently employed for the quantification of Schisandrol B in biological samples like plasma, serum, and tissue homogenates. These methods offer sensitivity, specificity, and the ability to simultaneously analyze multiple lignans. []

Q10: How does Schisandrol B perform in different formulations?

A10: [] Research has explored various formulations to improve the stability, solubility, and bioavailability of Schisandrol B. These include encapsulation techniques like liposomes and nanoparticles, which can enhance its solubility, protect it from degradation, and facilitate targeted delivery. [] Further investigations are necessary to optimize its formulation for clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。